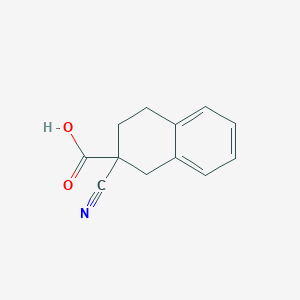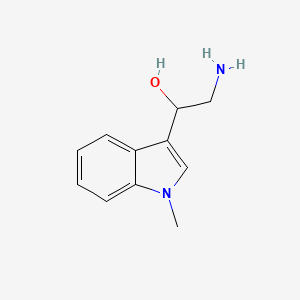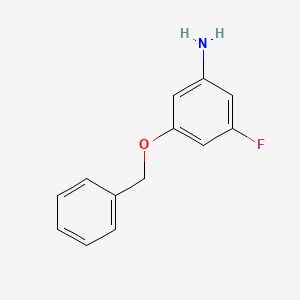
4-Bromo-3,5-bis(trifluoromethyl)anisole
Übersicht
Beschreibung
“4-Bromo-3,5-bis(trifluoromethyl)anisole” is a chemical compound with the molecular formula C9H5BrF6O. It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 2-bromo-5-methoxy-1,3-bis(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular weight of “this compound” is 323.03 g/mol . The InChI code for this compound is 1S/C9H5BrF6O/c1-17-4-2-5(8(11,12)13)7(10)6(3-4)9(14,15)16/h2-3H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Supramolecular Interactions
4-Bromo-3,5-bis(trifluoromethyl)anisole and its derivatives have been studied for their molecular structures and packing behavior. These compounds exhibit typical supramolecular patterns involving C-H...π interactions, leading to molecular stacks. Bromine atoms in these molecules significantly influence the distances between adjacent aromatic moieties, affecting their supramolecular interactions (Nestler, Schwarzer, & Gruber, 2018).
Synthesis of Bis(trifluoromethyl) Aromatics
This compound has been used in the preparation of bis(trifluoromethyl) derivatives of salicylic aldehyde and salicylic acid. This process involves lithiation and subsequent reactions with various electrophiles (Dmowski & Piasecka-Maciejewska, 1996).
Adsorption on Platinum
The adsorption of this compound on platinum surfaces has been studied. It shows weaker adsorption compared to benzene, which is important for understanding catalytic hydrogenation and the effects of molecular substitutions on adsorption strength (Bonalumi, Vargas, Ferri, & Baiker, 2006).
Organometallic Synthesis
This compound is a versatile starting material for organometallic synthesis. It has been used in reactions involving phenylmagnesium, -lithium, and -copper intermediates, highlighting its utility in synthetic chemistry (Porwisiak & Schlosser, 1996).
Improved Synthesis Methods
Studies have focused on improving the synthesis methods for derivatives of this compound. These include safer and more efficient bromination methods and handling procedures for potentially explosive intermediates (Leazer, Cvetovich, Tsay, Dolling, Vickery, & Bachert, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c1-17-4-2-5(8(11,12)13)7(10)6(3-4)9(14,15)16/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNXVRHDVZGFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-propylacetamide](/img/structure/B1375996.png)
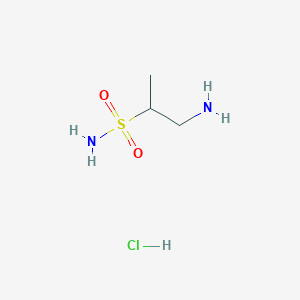
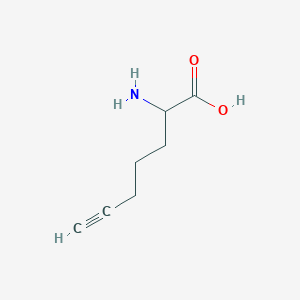
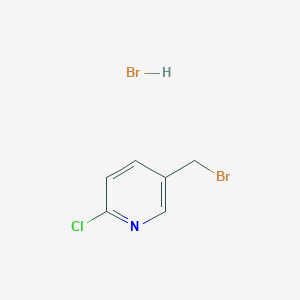


![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)
